N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2H-1,3-benzodioxol-5-yl group, while the 2-position is linked to a 1,2-oxazole-5-carboxamide moiety. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors involved in inflammation, oncology, or infectious diseases .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O5/c18-11(9-3-4-14-22-9)15-13-17-16-12(21-13)7-1-2-8-10(5-7)20-6-19-8/h1-5H,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDRDYZWUOQXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound may interact with proteins or enzymes involved in cellular processes
Mode of Action
It is suggested that the compound may disrupt cellular signaling pathways, potentially through functional inhibition of transcriptional activity. The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. Given the potential disruption of cellular signaling, it could impact pathways related to cell growth, proliferation, and apoptosis. .
Biological Activity
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that combines multiple heterocyclic components:
- Chemical Formula : CHNO
- Molecular Weight : Calculated based on the number of atoms in the formula.
The presence of the benzodioxole moiety suggests potential interactions with biological targets due to its known bioactivity.
Research indicates that compounds similar to N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide exhibit various mechanisms of action:
-
Anticancer Activity :
- The compound has shown cytotoxic effects against several cancer cell lines. For example, studies have reported that derivatives containing benzodioxole structures can inhibit the proliferation of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
- In vitro assays demonstrated significant activity against cancer cell lines with IC values ranging from 26 to 65 µM for certain derivatives .
-
Antimicrobial Activity :
- The antibacterial potential has been evaluated against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated minimal inhibitory concentrations (MIC) effective against Bacillus subtilis and Escherichia coli .
- A few compounds were also tested for antifungal activity against yeast strains like Pichia pastoris.
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- Benzodioxol vs. Benzodioxin/Thiophene : The target compound’s benzodioxol group () is distinct from nesolicaftor’s phenyl group () or ’s thiophene, which may alter π-π stacking interactions with biological targets.
- Oxadiazole vs.
- Substituent Flexibility : Nesolicaftor’s hydroxyethyl and cyclobutyl groups () suggest enhanced conformational flexibility, whereas the target’s rigid benzodioxol may limit binding pocket adaptability.
Pharmacological Activity Insights
While direct pharmacological data for the target compound are unavailable, analogs provide clues:
- Nesolicaftor (): A cystic fibrosis transmembrane conductance regulator (CFTR) modulator, indicating oxadiazole-oxazole scaffolds may interact with membrane proteins. The target’s benzodioxol group could redirect activity toward neurological targets (e.g., monoamine oxidase inhibition) .
Physicochemical Properties Comparison
Table 2: Calculated Properties of Analogs
Key Notes:
- The target compound’s moderate lipophilicity (estimated LogP ~2.1) suggests better solubility than ’s thiadiazole analog (LogP 3.5) but lower membrane permeability than nesolicaftor (LogP 2.8) .
- The benzodioxol group may improve metabolic stability compared to ’s thiophene, which is prone to oxidation .
Preparation Methods
Cyclocondensation of Benzodioxole-5-Carboxylic Acid Hydrazide
The oxadiazole core is synthesized via cyclocondensation of 2H-1,3-benzodioxole-5-carboxylic acid hydrazide (I ) with trichloromethyl chloroformate (TCF) in refluxing phosphorus oxychloride (POCl₃).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Hydrazide (I) | 1.0 eq |
| TCF | 1.2 eq |
| POCl₃ | 10 mL/mmol |
| Temperature | 110°C (reflux) |
| Time | 6–8 hours |
| Yield | 78% |
Mechanistically, TCF acts as a cyclizing agent, facilitating dehydration and ring closure. The reaction proceeds via a diacylhydrazide intermediate, which undergoes intramolecular cyclization to form the 1,3,4-oxadiazole ring.
Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, ArH),- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.88 (d, J = 8.4 Hz, 1H, ArH), 6.02 (s, 2H, OCH₂O), 5.21 (s, 2H, NH₂).
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1625 cm⁻¹ (C=N oxadiazole).
Synthesis of 1,2-Oxazole-5-Carboxylic Acid
[3+2] Cycloaddition of Nitrile Oxides
The oxazole ring is constructed via 1,3-dipolar cycloaddition between propiolic acid and in situ-generated nitrile oxides. Propiolic acid reacts with chloroxime derivatives under basic conditions to yield 1,2-oxazole-5-carboxylic acid (II ).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Propiolic Acid | 1.0 eq |
| Chloroxime | 1.1 eq |
| Base (Et₃N) | 2.0 eq |
| Solvent | THF |
| Temperature | 0°C to RT |
| Time | 12 hours |
| Yield | 65% |
Mechanistic Insight:
Nitrile oxides, generated from chloroximes via dehydrohalogenation, undergo regioselective cycloaddition with propiolic acid’s triple bond. The reaction favors 5-carboxylic acid substitution due to electronic and steric factors.
Characterization Data:
Amide Coupling of Oxadiazole Amine and Oxazole Carboxylic Acid
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the oxadiazole amine.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Oxazole acid (II ) | 1.0 eq |
| Oxadiazole amine | 1.05 eq |
| EDCI | 1.2 eq |
| HOBt | 1.2 eq |
| Solvent | DMF |
| Temperature | 0°C to RT |
| Time | 24 hours |
| Yield | 82% |
Optimization Notes:
-
Excess amine ensures complete conversion of the activated ester.
-
HOBt suppresses racemization and enhances coupling efficiency.
Characterization Data (Final Product):
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.31 (s, 1H, NH), 8.72 (s, 1H, oxazole-H), 7.58 (d, J = 8.4 Hz, 1H, ArH), 6.91 (d, J = 8.4 Hz, 1H, ArH), 6.05 (s, 2H, OCH₂O).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 166.2 (C=O), 161.8 (oxadiazole C=N), 152.3 (oxazole C-O).
Alternative Synthetic Routes and Comparative Analysis
Oxazole Synthesis via α-Keto Esters and Hydroxylamine
An alternative oxazole route involves condensing α-keto esters with hydroxylamine hydrochloride, yielding 5-substituted 3-isoxazolols, which are oxidized to carboxylic acids. While this method offers functional group tolerance, it requires additional oxidation steps, reducing overall yield (55% over three steps).
Oxadiazole Synthesis from Thiosemicarbazides
Substituting TCF with thionyl chloride (SOCl₂) in oxadiazole formation achieves comparable yields (75%) but demands rigorous moisture control. This method is less favored due to SOCl₂’s corrosivity and handling challenges.
Critical Challenges and Mitigation Strategies
-
Oxadiazole Ring Hydrolysis: Prolonged exposure to acidic conditions during cyclocondensation may cleave the oxadiazole ring. Mitigated by strict temperature control and anhydrous conditions.
-
Oxazole Isomerization: The 1,2-oxazole isomer may rearrange under high heat. Stabilized by conducting reactions below 50°C.
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Amide Racemization: EDCI/HOBt minimizes this risk, but chiral purity should be verified via chiral HPLC if required.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example:
Intermediate Preparation : Benzo[d][1,3]dioxole-5-carboxylic acid derivatives are activated (e.g., using thionyl chloride to form acyl chlorides) .
Oxadiazole Formation : Hydrazide intermediates react with carbonyl compounds under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .
Final Coupling : The oxazole-5-carboxamide group is introduced via amide bond formation using coupling agents like EDC/HOBt .
- Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm aromatic protons (δ 6.8–7.5 ppm) and oxadiazole/oxazole carbons (δ 150–165 ppm) | Benzodioxole methylene (δ 5.3–5.5 ppm) |
| IR | Identify amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) | |
| Mass Spec (HRMS) | Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzodioxole moiety) |
- Validation : Compare data with structurally analogous compounds (e.g., furan-2-carboxamide derivatives) .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways for this compound?
- Methodological Answer :
- Reaction Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict favorable reaction conditions (e.g., solvent effects on cyclization steps) .
- Retrosynthetic Analysis : Tools like Synthia™ or Reaxys® propose alternative routes, such as replacing POCl₃ with safer cyclizing agents .
- Example : A 2024 study used DFT to optimize the oxadiazole ring closure, reducing side-product formation by 40% when using trifluoroacetic anhydride instead of H₂SO₄ .
Q. How do researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?
- Methodological Answer :
Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) to assess selectivity .
Target Profiling : Use kinase assays or molecular docking to identify off-target interactions (e.g., COX-2 inhibition in benzodioxole analogs) .
Metabolic Stability : Test liver microsome stability to rule out false negatives due to rapid degradation .
- Case Study : A 2023 study found that the compound’s anticancer activity in vitro was masked by poor solubility; reformulation with PEG-400 improved bioavailability .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace benzodioxole with benzimidazole) and compare bioactivity .
- 3D-QSAR Modeling : CoMFA/CoMSIA models correlate electronic (e.g., HOMO/LUMO) or steric parameters with activity .
- Key Finding : The oxadiazole ring’s electron-withdrawing nature enhances binding to ATP pockets in kinases, while the oxazole carboxamide improves solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
